molecular formula C26H45NO6S B562376 Tauroursodeoxycholic-2,2,3,4,4-d5 Acid CAS No. 1207294-25-4

Tauroursodeoxycholic-2,2,3,4,4-d5 Acid

Cat. No. B562376
M. Wt: 504.738
InChI Key: BHTRKEVKTKCXOH-UYRINQEQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tauroursodeoxycholic-2,2,3,4,4-d5 Acid is a type of bile acid and is a taurine conjugate of ursodeoxycholic acid . It is a highly hydrophilic tertiary bile acid that is produced in humans at a low concentration . It is used in some countries to treat gallstones . It is also being investigated for a wide variety of other conditions .


Molecular Structure Analysis

The molecular formula of Tauroursodeoxycholic-2,2,3,4,4-d5 Acid is C26H40D5NO6S . Its molecular weight is 504.73 .

Scientific Research Applications

  • Neuroprotection in Amyotrophic Lateral Sclerosis (ALS)

    TUDCA has shown potential neuroprotective activity, suggesting its efficacy and tolerability in patients with ALS (Elia et al., 2015).

  • Stroke Treatment

    TUDCA can reduce injury associated with acute stroke, improving neurological function and reducing infarct size, potentially through the inhibition of mitochondrial perturbation and caspase activation (Rodrigues et al., 2002).

  • Cytoprotective Effect in Various Diseases

    TUDCA displays potential therapeutic benefits in diabetes, obesity, and neurodegenerative diseases, mostly due to its cytoprotective effect. It has also been found to reduce oxidative stress, suppress apoptosis, and decrease inflammation (Kusaczuk, 2019).

  • ER Stress Inhibitor and Chemical Chaperone

    TUDCA is effective in inhibiting endoplasmic reticulum (ER) stress markers and preventing cell death, making it a promising agent for diseases characterized by cholestasis and ER stress (Gavin et al., 2016).

  • Gut Microbiome and Bile Acid Biotransformation

    Enzymes from the gut microbiome of black bears involved in the biotransformation of TUDCA have been identified, expanding the enzyme bank for biosynthesis and understanding of bile acids (Song et al., 2017).

  • Effect on Human Keratinocytes

    TUDCA has a reversible growth suppressive effect on human keratinocytes, suggesting potential applications in treating hyperproliferative skin disorders (Yamaguchi et al., 1998).

  • Treatment of Chronic Hepatitis

    TUDCA has shown to be effective in decreasing serum liver enzymes and improving the biochemical expression of chronic hepatitis, suggesting its therapeutic potential in liver diseases (Angelico et al., 1995); (Crosignani et al., 1998).

  • Potential in Treating Traumatic Brain Injury (TBI)

    TUDCA could be promising in treating TBI, given its anti-apoptotic and anti-inflammatory mechanisms (Gronbeck et al., 2016).

  • Use in Non-liver Diseases

    TUDCA is being researched for its potential therapeutic effect on a variety of non-liver diseases, including neurodegenerative and retinal disorders, as well as diabetes and obesity (Vang et al., 2014).

  • Primary Biliary Cirrhosis Treatment

    TUDCA may be therapeutically valuable for chronic cholestatic liver diseases like primary biliary cirrhosis (Crosignani et al., 1996).

  • Stress-Induced Aggregation Prevention

    TUDCA reduces stress-induced protein aggregation and activates key stress markers, suggesting its protective role in cellular stress conditions (Gani et al., 2015).

  • Protection in Intervertebral Disc Degeneration (IVDD)

    TUDCA shows potential in protecting nucleus pulposus cells from compression-induced apoptosis and necroptosis in IVDD (Wang et al., 2018).

  • Lipid Interactions and Antioxidant Properties

    TUDCA's antioxidant activity and impact on structural properties of model membranes have been studied, providing insights into its therapeutic applications in visual disorders (Sabat et al., 2021).

  • Synthesis of Tauroursodeoxycholic Acid

    The synthesis process of TUDCA has been explored, aiding in its production for research and therapeutic uses (Yong, 2009).

  • Ineffective in Preventing TPN-Associated Cholestasis

    TUDCA was found to be ineffective in preventing the development of total parenteral nutrition-associated cholestasis in neonates (Heubi et al., 2002).

  • Reduction of Transthyretin Deposition in FAP

    TUDCA decreased apoptotic and oxidative biomarkers associated with transthyretin deposition in Familial Amyloidotic Polyneuropathy (FAP), suggesting its therapeutic potential (Macedo et al., 2008).

  • Bile Flow and Calcium Excretion in Liver Ischemia-Reperfusion Injury

    TUDCA enhanced bile flow and calcium output during hepatic ischemia-reperfusion, indicating its hepatoprotective action (Ono et al., 1995).

  • Improvement in Viability of Artificial RBCs

    TUDCA enhanced the viability of red blood cells produced from hematopoietic stem cells, suggesting its use in artificial RBC production (Hong et al., 2016).

Future Directions

Tauroursodeoxycholic-2,2,3,4,4-d5 Acid is being investigated for a wide variety of conditions due to its anti-apoptotic effects . It is currently used in Europe to treat and prevent gallstones .

properties

IUPAC Name

2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1/i8D2,14D2,18D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTRKEVKTKCXOH-UYRINQEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tauroursodeoxycholic-2,2,3,4,4-d5 Acid

Citations

For This Compound
3
Citations
S Lee, S Yoon, H Chung, SC Ji… - The Journal of …, 2019 - Wiley Online Library
Ursodeoxycholic acid (UDCA) is a secondary bile acid component used for treating primary biliary cirrhosis. This study evaluated and compared the pharmacokinetic (PK) profiles of …
Number of citations: 0 accp1.onlinelibrary.wiley.com
S Yoon, H Lee, SC Ji, SH Yoon… - … in Drug Development, 2021 - Wiley Online Library
Ursodeoxycholic acid (UDCA) is a secondary bile acid that is used to treat primary biliary cholangitis. Although UDCA has a hepatoprotective effect in some diseases, its benefit in …
Number of citations: 0 accp1.onlinelibrary.wiley.com
Q Zheng, L Shen, D Zhao, H Zhang, Y Liang, Y Zhu… - Metabolomics, 2021 - Springer
Introduction Intrahepatic cholestasis of pregnancy (ICP) is one of the more common complications in the middle and late stages of pregnancy, which requires early detection and …
Number of citations: 0 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.